11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
11-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one is a diazatricyclic alkaloid derivative characterized by a complex bicyclic framework fused with a benzoxazole-thioacetyl substituent. The benzoxazolylsulfanyl acetyl moiety introduces sulfur and oxygen heteroatoms, which may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18-7-3-5-16-14-8-13(10-23(16)18)9-22(11-14)19(25)12-27-20-21-15-4-1-2-6-17(15)26-20/h1-7,13-14H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKQZADUAZWLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and CuI.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of 1,3-benzoxazole with a suitable sulfanylacetylating agent under mild conditions.
Construction of the Diazatricyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under suitable conditions to modify the diazatricyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[731
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanylacetyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison of Diazatricyclic Derivatives
Key Observations:
Substituent-Driven Activity :
- Sulfur-containing groups (e.g., sulfonyl in Compound 7 , sulfanyl in the target compound) correlate with antiviral or anti-inflammatory activity.
- Alkyl/aryl extensions (e.g., propylsulfonyl in ZINC8297940 , benzoxazolylsulfanyl in the target compound) enhance target specificity by modulating hydrophobicity.
Stereochemical Influence :
- (1R,9R) and (1S,9S) configurations (e.g., HupA , circadian rhythm compound ) critically affect binding to chiral targets like enzymes or receptors.
Unmet Potential: The target compound’s benzoxazolylsulfanyl group—a hybrid of benzoxazole and thioether—may offer unique redox-modulatory or protease-inhibitory properties, warranting in vitro validation .
Biological Activity
The compound 11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Structural Characteristics
The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of sulfur in the form of a sulfanyl group enhances its interaction with biological targets, potentially increasing its efficacy as a pharmaceutical agent.
Biological Activity Overview
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Antimicrobial Activity
- Compounds containing benzoxazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives of benzoxazole exhibit selective antibacterial effects primarily against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis or function.
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Anticancer Properties
- The compound has been shown to exert cytotoxic effects on various cancer cell lines. Research indicates that benzoxazole derivatives can induce apoptosis in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The anticancer activity is attributed to their ability to inhibit key cellular pathways involved in proliferation and survival.
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Neuroprotective Effects
- Emerging studies suggest potential neuroprotective effects of benzoxazole derivatives against neurodegenerative diseases such as Alzheimer's disease. The compounds may modulate pathways related to oxidative stress and inflammation .
Case Studies
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Antimicrobial Screening
- A study evaluated the antimicrobial activity of various benzoxazole derivatives against standard bacterial strains. The minimal inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited potent activity against E. coli and B. subtilis. For example, one derivative showed an MIC of 12 µg/mL against B. subtilis, indicating strong antibacterial potential .
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Cytotoxicity Assays
- In vitro assays conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. For instance, at a concentration of 50 µM, the compound reduced MCF-7 cell viability by over 70% compared to untreated controls .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing 11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0²⁷]trideca-2,4-dien-6-one, and what experimental parameters are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation, thioacetylation, and heterocyclic ring formation. Key parameters include:
- Solvent selection : Absolute ethanol or glacial acetic acid for controlled reactivity and solubility .
- Reaction time : Reflux for 4–6 hours to ensure complete cyclization .
- Catalyst use : Acidic conditions (e.g., acetic acid) to stabilize intermediates and accelerate ring closure .
- Purification : Vacuum distillation followed by recrystallization to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the tricyclic core and benzoxazole substituents .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of stereochemistry and bond angles (e.g., single-crystal studies with R factor < 0.05) .
- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Reaction path search algorithms : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Feedback loops : Integrate experimental data (e.g., reaction yields) with computational predictions to refine parameters like temperature and solvent polarity .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions for novel derivatives .
Q. How do substituent variations on the benzoxazole ring impact biological activity, and how can contradictory data from different assays be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically replace the benzoxazole’s substituents (e.g., chloro, methoxy) and test against enzyme targets (e.g., kinases) .
- Contradiction resolution :
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What advanced separation techniques are recommended for isolating intermediates during large-scale synthesis?
- Methodological Answer :
- Membrane filtration : Nanofiltration to separate low-molecular-weight intermediates (<500 Da) .
- Chromatography : Preparative HPLC with gradient elution (acetonitrile/water) for high-purity isolation .
- Crystallization engineering : Adjust solvent polarity (e.g., ethanol/water mixtures) to control crystal size and morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
